3-[({[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]benzoic acid
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Overview
Description
3-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID is a complex organic compound that features a quinoline moiety, a chlorophenyl group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One possible route could include:
Formation of the Quinoline Core: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Benzoic Acid Derivative: This step might involve the functionalization of a benzoic acid precursor.
Coupling Reactions: The final steps would involve coupling the quinoline and benzoic acid derivatives through amide and thioamide bond formations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be applied.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and benzoic acid moieties.
Reduction: Reduction reactions could target the carbonyl and thioamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Could be used in studies involving enzyme inhibition or protein binding.
Medicine
Therapeutics: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostics: Could be used in the development of diagnostic tools or imaging agents.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition of specific biochemical pathways, modulation of signal transduction, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-quinolinecarboxylic acid
- 3-(4-Chlorophenyl)-2-quinolinecarboxamide
- 4-(4-Chlorophenyl)-2-quinolinecarbothioamide
Uniqueness
3-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID is unique due to its combination of functional groups and structural complexity, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H16ClN3O3S |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)quinoline-4-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C24H16ClN3O3S/c25-16-10-8-14(9-11-16)21-13-19(18-6-1-2-7-20(18)27-21)22(29)28-24(32)26-17-5-3-4-15(12-17)23(30)31/h1-13H,(H,30,31)(H2,26,28,29,32) |
InChI Key |
MLHOAQFSUKUJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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